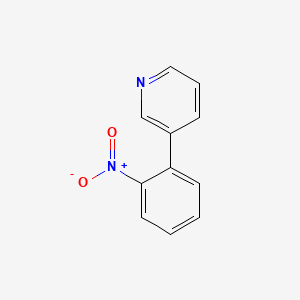

3-(2-Nitrophenyl)pyridine

Descripción general

Descripción

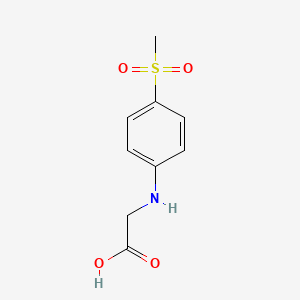

3-(2-Nitrophenyl)pyridine is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of nitrophenylpyridines involves the nitration of 3-methyl-2-phenylpyridine . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis

The molecular formula of 3-(2-Nitrophenyl)pyridine is C11H8N2O2 . The average mass is 200.193 Da and the mono-isotopic mass is 200.058578 Da .Chemical Reactions Analysis

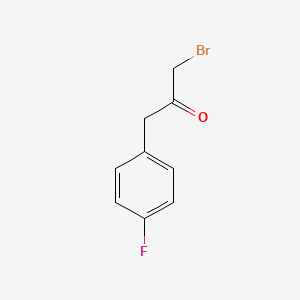

In a paper, a simple derivatization HPLC-UV method was developed for the analysis of residual trace benzyl halides in drug substances . 1-(4-Nitrophenyl)piperazine (4-NPP) was selected as a new derivatization reagent .Aplicaciones Científicas De Investigación

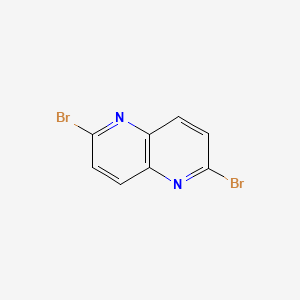

Synthesis of Multidentate Chelate Ligands

1-(Nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines, which can include 3-(2-Nitrophenyl)pyridine derivatives, are synthesized through nucleophilic aromatic substitution. These compounds have applications in coordinating transition metal sites and in the creation of building blocks for supramolecular chemistry. Their utility is highlighted in the solid-state structure analysis of ferrocene derivatives obtained through this method (Rößlera et al., 2004).

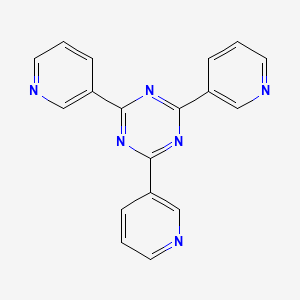

Antiviral Applications

3-(Pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs, potentially including 3-(2-Nitrophenyl)pyridine derivatives, have been synthesized and shown to exhibit promising antiviral properties. These compounds, particularly in relation to vaccinia virus, have been compared to existing antiviral drugs like Cidofovir for their effectiveness (Shabunina et al., 2021).

Pharmaceutical Degradation Products

3-(2-Nitrophenyl)pyridine compounds have been identified as degradation products of certain pharmaceuticals, such as the hypertension medication nisoldipine. The structural characteristics of these compounds, including the dihedral angles between the nitro-substituted phenyl ring and the pyridine ring, are significant for understanding the degradation pathways of these medications (Chen et al., 2009).

Intramolecular Electron Transfer in Photolabile Drugs

In the field of photochemistry, certain 3-nitrophenyl derivatives of dihydropyridines, which could include 3-(2-Nitrophenyl)pyridine, demonstrate significant intramolecular electron transfer. This property is critical in the context of photolabile drugs, where such electron transfers can lead to changes in drug properties upon exposure to light (Fasani et al., 2006).

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and causes skin and eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautions include avoiding ingestion and inhalation, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that 3-(2-Nitrophenyl)pyridine and similar compounds could have potential applications in drug discovery .

Propiedades

IUPAC Name |

3-(2-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJOXBZQFCRKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318814 | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Nitrophenyl)pyridine | |

CAS RN |

4253-80-9 | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

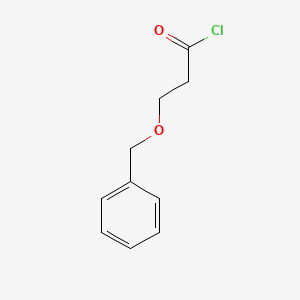

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B3266426.png)